2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one
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Overview
Description
2-amino-5-(nitro)-6-(methyl(2-oxopropyl)amino)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(nitro)-6-(methyl(2-oxopropyl)amino)pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines, nitro compounds, and amines. Common synthetic routes may involve:
- Nitration reactions to introduce the nitro group.
- Amination reactions to introduce the amino group.
- Alkylation reactions to introduce the methyl(2-oxopropyl)amino group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or nitro groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
2-amino-5-(nitro)-6-(methyl(2-oxopropyl)amino)pyrimidin-4(3H)-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological molecules. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,6-dimethylpyrimidine
- 2-amino-5-nitropyrimidine
- 6-methyl-2-aminopyrimidin-4-one
Uniqueness
2-amino-5-(nitro)-6-(methyl(2-oxopropyl)amino)pyrimidin-4(3H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C8H11N5O4 |
---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
2-amino-4-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N5O4/c1-4(14)3-12(2)6-5(13(16)17)7(15)11-8(9)10-6/h3H2,1-2H3,(H3,9,10,11,15) |
InChI Key |
PJGDEDUDGXWLPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN(C)C1=C(C(=O)NC(=N1)N)[N+](=O)[O-] |
Origin of Product |
United States |
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